Isoindoline-5-carboxylic acid hydrochloride
Description
X-ray Crystallographic Studies
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of isoindoline-5-carboxylic acid hydrochloride. The compound crystallizes in a triclinic system with space group $$ P\overline{1} $$, as evidenced by single-crystal diffraction studies. Key lattice parameters include $$ a = 8.3683(3) \, \text{Å} $$, $$ b = 9.1873(3) \, \text{Å} $$, $$ c = 11.3782(4) \, \text{Å} $$, $$ \alpha = 96.553(1)^\circ $$, $$ \beta = 108.368(1)^\circ $$, and $$ \gamma = 92.429(1)^\circ $$. The isoindoline ring adopts a nearly planar conformation, with a root-mean-square (RMS) deviation of 0.0411 Å for the 14 atoms in the fused bicyclic system. Intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom (O–H⋯N, 2.65 Å) stabilizes the molecular conformation.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | $$ P\overline{1} $$ |
| $$ a \, (\text{Å}) $$ | 8.3683(3) |
| $$ b \, (\text{Å}) $$ | 9.1873(3) |
| $$ c \, (\text{Å}) $$ | 11.3782(4) |
| $$ \alpha \, (°) $$ | 96.553(1) |
| $$ \beta \, (°) $$ | 108.368(1) |
| $$ \gamma \, (°) $$ | 92.429(1) |
| RMS deviation (Å) | 0.0411 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of this compound. The ¹H NMR spectrum (400 MHz, DMSO-$$ d_6 $$) exhibits characteristic signals:
- A singlet at $$ \delta = 12.98 \, \text{ppm} $$ for the carboxylic acid proton.
- Multiplet resonances between $$ \delta = 7.20–7.50 \, \text{ppm} $$ for aromatic protons on the isoindoline ring.
- A triplet at $$ \delta = 3.75 \, \text{ppm} $$ for the methylene protons adjacent to the nitrogen atom.
The ¹³C NMR spectrum confirms the presence of a carbonyl carbon at $$ \delta = 170.2 \, \text{ppm} $$ and aromatic carbons in the range $$ \delta = 125–140 \, \text{ppm} $$. DEPT-135 experiments differentiate CH$$3$$, CH$$2$$, and CH groups, with the methylene group adjacent to nitrogen appearing at $$ \delta = 45.8 \, \text{ppm} $$.
Tautomeric Equilibrium Investigations
The compound exhibits tautomeric equilibrium between the carboxylic acid and zwitterionic forms , influenced by solvent polarity and pH. Infrared (IR) spectroscopy reveals a broad O–H stretch at $$ 2500–3500 \, \text{cm}^{-1} $$, indicative of intramolecular hydrogen bonding. Hirshfeld surface analysis shows that H⋯H (61.5%), H⋯C/C⋯H (20.3%), and H⋯O/O⋯H (11.7%) interactions dominate the crystal packing, stabilizing the zwitterionic form in the solid state.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNBOTDTASINFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681050 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-72-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Coupling for Functionalized Derivatives
For structurally complex derivatives, palladium-catalyzed cross-coupling offers precision. WO2020114482A1 details a modular approach using palladium catalysts to assemble the isoindoline core:
-
Step 1: Suzuki-Miyaura Coupling
-
A boronic acid derivative reacts with a halogenated isoindoline precursor in the presence of palladium acetate (1–2 mol%), tri-o-methylphenylphosphine ligand (2–4 mol%), and N,N-diisopropylethylamine (DIPEA) as a base.
-
Conditions : Tetrahydrofuran (THF) solvent, 60–70°C, 12–18 hours, yielding 65–70% coupled product .
-
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Step 2: Cyclization and Deprotection
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Step 3: Hydrochloride Salt Formation
Advantages :
-
Enables incorporation of diverse substituents (e.g., halogens, alkyl groups) at specific positions.
-
Scalable for high-throughput synthesis.
Limitations :
-
High catalyst costs and sensitivity to oxygen/ moisture.
Direct Hydrochloride Salt Formation from Free Base
The most straightforward method involves protonating isoindoline-5-carboxylic acid with hydrochloric acid. PubChem data confirms this two-step process:
-
Step 1: Synthesis of Isoindoline-5-Carboxylic Acid
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Step 2: Salt Formation
Advantages :
-
Minimal side products due to the simplicity of acid-base reaction.
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High yield and purity without chromatography.
Limitations :
-
Requires high-purity starting material to avoid contamination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Isoindoline-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoindoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-5-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Isoindoline-5-carboxylic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isoindoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Key Properties :
- Hazards : Harmful by inhalation, skin contact, or ingestion.
- Applications : Intermediate in synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development.
Comparison with Structurally Similar Compounds
1H-Isoindole-5-Carboxylic Acid, 2,3-Dihydro-, Methyl Ester, Hydrochloride (CAS RN: 127168-93-8)
Indole-5-Carboxylic Acid (CAS RN: 1670-81-1)
5-(Aminomethyl)Isoindolin-1-One Hydrochloride (CAS RN: 40314-06-5)
Nicardipine Hydrochloride (Relevant Hydrochloride Salt Comparison)
- Key Property : Exhibits acid stability under controlled conditions, a critical trait for oral drug formulations.

- Contrast : Unlike nicardipine, this compound’s stability in acidic environments remains less documented but is inferred to be moderate due to its ionic nature.
Data Table: Comparative Analysis of this compound and Analogues
Research Findings and Functional Group Impact
- Hydrochloride Salts : Enhance solubility and stability in aqueous media, critical for drug delivery (e.g., nicardipine hydrochloride).
- Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., indole-5-carboxylic acid) offer direct reactivity for amide bond formation, while esters (e.g., methyl ester derivative) require hydrolysis for further functionalization.
- Backbone Variation : Isoindoline’s saturated ring system provides conformational rigidity compared to indole’s aromatic structure, influencing binding affinity in drug-receptor interactions.
Biological Activity
Isoindoline-5-carboxylic acid hydrochloride is a compound that belongs to the isoindoline class of derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by its unique bicyclic structure, consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This structural configuration contributes to its reactivity and biological activity. The compound has been studied for various pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.
Isoindoline derivatives interact with multiple biological targets, influencing various biochemical pathways. The following are key mechanisms through which this compound exerts its effects:
- Receptor Binding : Isoindoline compounds often bind with high affinity to various receptors, which can modulate cellular responses and signal transduction pathways.
- Enzyme Inhibition : Several studies have demonstrated that isoindoline derivatives can inhibit specific enzymes involved in inflammatory processes and cancer progression .
- Antioxidant Activity : These compounds have been shown to exhibit antioxidant properties, reducing oxidative stress within cells.
Biological Activities
The biological activities of this compound are summarized in the following table:
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Studies : A study investigated the cytotoxic effects of isoindoline derivatives on breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability through apoptosis induction .
- Anti-inflammatory Effects : Research demonstrated that isoindoline derivatives could effectively inhibit COX-2 activity in vitro, suggesting their potential as anti-inflammatory agents .
- Neuroprotective Properties : A study evaluated the neuroprotective effects of isoindoline compounds in models of oxidative stress. The results showed a significant reduction in neuronal cell death, indicating their potential for treating neurodegenerative diseases .
Q & A
Q. What methodologies validate the compound’s role in multi-step catalytic cycles?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-carboxylic acid) with kinetic isotope effect (KIE) studies to trace mechanistic pathways. Pair with operando spectroscopy (UV-vis, EPR) to detect transient intermediates .
Data Contradiction and Reproducibility Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

